molecular formula C22H30N2O4 B2627756 3-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propanamide CAS No. 688353-11-9

3-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propanamide

Cat. No.: B2627756
CAS No.: 688353-11-9
M. Wt: 386.492
InChI Key: MZGHEBPQHXLYDN-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propanamide is a complex organic compound with a unique structure that combines a cyclohexyl group, a quinoline derivative, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propanamide typically involves multiple steps. One common approach starts with the preparation of the quinoline derivative, which is then coupled with a cyclohexyl group and finally converted into the propanamide.

    Preparation of Quinoline Derivative: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin with an aromatic aldehyde in the presence of a base.

    Coupling with Cyclohexyl Group: The quinoline derivative is then subjected to a Friedel-Crafts alkylation reaction with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of Propanamide: The final step involves the reaction of the cyclohexyl-quinoline intermediate with propanoyl chloride in the presence of a base like pyridine to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline moiety to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its properties could be exploited in the development of novel materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving quinoline derivatives.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propanamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The quinoline moiety is known to interact with various biological targets, including DNA and proteins, which could be the basis for its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N-cyclopentyl-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propanamide
  • 2-[(cyclohexylamino)methyl]-5,8-dimethoxyquinoline

Uniqueness

3-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propanamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4/c1-27-18-9-10-19(28-2)21-17(18)14-16(22(26)24-21)12-13-23-20(25)11-8-15-6-4-3-5-7-15/h9-10,14-15H,3-8,11-13H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGHEBPQHXLYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)CCC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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